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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Fluoro-5-nitrophenylacetic acid (CAS Number: 195609-18-8; Molecular Formula: CsHeFNOa;
Molecular Weight: 199.14 g/mol ).[1][2] Due to the limited availability of directly published
experimental spectra for this specific compound, this guide presents predicted data based on
the analysis of structurally similar compounds and established spectroscopic principles. The
information herein is intended to serve as a reference for researchers involved in the synthesis,
characterization, and application of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for tH NMR, 3C NMR, IR, and
Mass Spectrometry of 2-Fluoro-5-nitrophenylacetic acid. These predictions are derived from
the known spectral characteristics of related compounds such as (2-nitrophenyl)acetic acid and
(2-fluorophenyl)acetic acid, as well as general principles of spectroscopy.[3][4]

Table 1: Predicted *"H NMR Spectroscopic Data (500 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2-8.4 dd 1H Ar-H (H-6)
~8.0-8.2 ddd 1H Ar-H (H-4)
~7.2-74 t 1H Ar-H (H-3)
~3.8 s 2H -CHaz-
~11.0 brs 1H -COOH

Note: Predicted chemical shifts and coupling constants are approximate. The aromatic protons
(H-3, H-4, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings, as
well as coupling to the fluorine atom.

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, CDCl=)

Chemical Shift (6, ppm) Assignment
~175 -COOH

~160 (d, LJCF = 250 Hz) C-F

~148 C-NO2

~140 Ar-C

~125 (d) Ar-CH

~120 (d) Ar-CH

~115 (d, 2JCF = 25 Hz) Ar-CH

~40 -CHz-

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling
constant (XJCF). Other aromatic carbons will also show smaller C-F couplings.

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
~3300-2500 Broad ]

dimer)
~1710 Strong C=0 stretch (Carboxylic acid)
~1590, 1480 Medium-Strong C=C stretch (Aromatic ring)
~1530, 1350 Strong N-O stretch (Nitro group)
~1250 Medium C-O stretch
~1100 Medium C-F stretch

O-H bend (Carboxylic acid
~920 Broad

dimer)

Table 4: Predicted Mass Spectrometry Data (Electron

lonization, 70 eV)

m/z Relative Intensity (%) Assignment

199 Moderate [M]* (Molecular lon)
154 High [M - COOH]*

136 Moderate [M - COOH - H20]*
108 Moderate [CeHaF]*

77 Low [CeHs]*

Note: Fragmentation patterns are predicted and may vary based on the specific ionization

technique and conditions used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Procedure:

o Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-5-nitrophenylacetic acid in
approximately 0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

e Instrumentation: Utilize a 500 MHz NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum with a 90° pulse angle.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Employ a relaxation delay of 5 seconds.
o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

e 13C NMR Acquisition:

o

Acquire the spectrum with proton decoupling.

[e]

Set the spectral width to cover the range of 0 to 200 ppm.

o

Use a 30° pulse angle and a relaxation delay of 2 seconds.

[¢]

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity,
especially for quaternary carbons.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 2-Fluoro-5-nitrophenylacetic acid with approximately 100 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Record a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder.

[¢]

Acquire the sample spectrum over a range of 4000 to 400 cm™1,

o

Co-add at least 16 scans to improve the signal-to-noise ratio.

o Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

 lonization: Utilize Electron lonization (EIl) at 70 eV.
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e Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer.
o Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50 to 300 amu.

o Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to
propose a fragmentation pathway.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Fluoro-5-nitrophenylacetic acid.
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Workflow for Spectroscopic Analysis of 2-Fluoro-5-nitrophenylacetic Acid
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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